“3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one” is a complex organic compound. It contains a quinazolinone group, which is a type of heterocyclic compound, and a 3,4-dimethylphenyl group .
The molecular structure of “3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one” would likely be complex due to the presence of multiple functional groups. The 3,4-dimethylphenyl group would consist of a benzene ring with two methyl groups attached at the 3rd and 4th positions .
The physical and chemical properties of “3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one” would depend on its specific structure. For example, 3,4-dimethylphenylhydrazine has a molecular weight of 172.66 and phenylhydrazine has a density of 1.1±0.1 g/cm 3 .
3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family, characterized by its unique structure and potential applications in various scientific fields. This compound features a quinazolinone core with a mercapto group, which enhances its reactivity and biological activity. It is recognized for its potential as an anticancer agent and has been studied for its antimicrobial properties as well.
The compound is classified under the category of thioketones due to the presence of the mercapto group (-SH). Its molecular formula is and it has a molecular weight of approximately 282.36 g/mol. The compound can be synthesized through various chemical reactions involving substituted anilines and isothiocyanates, leading to its diverse applications in medicinal chemistry and materials science.
The synthesis of 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one typically involves the following steps:
The reaction conditions are optimized to achieve high yields and purity. For instance, refluxing the reaction mixture for several hours ensures complete conversion of starting materials into the desired product. The use of continuous flow reactors in industrial settings may further enhance efficiency and scalability.
The molecular structure of 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one can be represented as follows:
The compound's structural data includes:
These identifiers facilitate database searches and chemical informatics applications.
3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one can undergo various chemical reactions:
The specific products formed depend on the reagents used and the reaction conditions applied. For example, using different oxidizing agents can selectively yield sulfoxides or sulfones with varying properties.
The mechanism of action for 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one primarily involves interactions with biological targets:
Research indicates that compounds with similar structures have shown promise in preclinical studies for their ability to induce apoptosis in cancer cells and exhibit antibacterial activity against various pathogens.
The physical properties of 3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one include:
Chemical properties include:
Relevant data from chemical databases confirm these properties, aiding researchers in understanding its behavior in different environments.
3-(3,4-Dimethyl-phenyl)-2-mercapto-3H-quinazolin-4-one has several notable applications:
Quinazolin-4(3H)-one represents a privileged scaffold in medicinal chemistry, characterized by a benzene ring fused to a pyrimidin-4-one moiety. First synthesized in 1869 by Griess via condensation reactions, the core gained prominence through Niementowski's landmark synthesis in the early 20th century, which enabled systematic derivatization [6] [9]. Over 200 naturally occurring quinazolinone alkaloids—such as febrifugine (antimalarial) and rutecarpine (anti-inflammatory)—have been identified in plants like Adhatoda vasica and microbial species, underscoring their evolutionary optimization for bioactivity [6] [9]. Modern synthetic advances (2017–2023) have expanded access to complex analogs, driving their emergence as multifunctional therapeutic agents [3].
Pharmacologically, quinazolinones exhibit remarkable target promiscuity, attributed to their capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions. Key FDA-approved drugs include:
Table 1: Biologically Active Natural Quinazolinone Alkaloids
Alkaloid Name | Natural Source | Pharmacological Activity |
---|---|---|
Febrifugine | Dichroa febrifuga | Antimalarial |
Rutecarpine | Evodia rutaecarpa | Anti-inflammatory |
Vasicine | Adhatoda vasica | Bronchodilator |
Luotonin A | Peganum nigellastrum | Topoisomerase I inhibition |
The 2-mercapto (-SH) group imparts unique electronic and steric properties to the quinazolinone core. This substituent enables thiol-thione tautomerism, where the thione form (C=S) predominates in physiological conditions, enhancing hydrogen-bond acceptor capacity and metal chelation potential [5] [7]. Spectroscopic studies confirm this tautomeric equilibrium influences binding to biological targets like enzymes and receptors .
Functionally, the 2-mercapto group:
Table 2: Biological Activities Linked to 2-Mercapto-Quinazolinones
Biological Activity | Mechanistic Insight | Example Compound |
---|---|---|
Anticancer | Tubulin polymerization inhibition | 2-Mercapto-6-iodoquinazolinone |
Anti-inflammatory | COX-2 inhibition (IC₅₀ = 0.8 μM) | 2-SR-substituted quinazolinone [7] |
Cholinesterase inhibition | Dual AChE/BChE inhibition; binds catalytic anionic site | MR2938 (AChE IC₅₀ = 80 nM) [7] |
Kinase inhibition | ATP-competitive binding to EGFR/HER2 | Lapatinib analogs |
The 3-(3,4-dimethylphenyl) moiety confers optimized steric and electronic properties for molecular recognition in oncology targets. The ortho- and para-methyl groups enhance:
In tyrosine kinase inhibitors (TKIs), this aromatic system mimics the adenine ring of ATP, while methyl groups induce conformational constraints that improve selectivity. Recent studies show 3-(3,4-dimethylphenyl)-2-mercaptoquinazolin-4-one derivatives inhibit EGFR (IC₅₀ = 0.20 μM) and HER2 (IC₅₀ = 0.14 μM), outperforming lapatinib (IC₅₀ = 5.9 μM) in MCF-7 breast cancer models [4]. The dimethylphenyl group also disrupts π-stacking in tubulin, inhibiting microtubule assembly (e.g., in A2780 ovarian cancer cells) [4] [9].
Table 3: Impact of 3-Aryl Substitutions on Quinazolinone Bioactivity
3-Substituent | EGFR IC₅₀ (μM) | HER2 IC₅₀ (μM) | Cytotoxicity (MCF-7 IC₅₀, μM) |
---|---|---|---|
3,4-Dimethylphenyl | 0.20 | 0.14 | 0.20 ± 0.02 [4] |
4-Fluorophenyl | 1.50 | 2.05 | 1.50 ± 0.01 |
Unsubstituted phenyl | >10 | >10 | >10 |
3,4,5-Trimethoxyphenyl | 0.73 | 0.49 | 0.49 ± 0.03 |
Molecular Design Advantages:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7